molecular formula C15H16N2O2 B3021271 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 519150-65-3

2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No.: B3021271
CAS No.: 519150-65-3
M. Wt: 256.3 g/mol
InChI Key: SJUVKSDEXHEPSA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid (CAS: 519150-65-3) is a heterocyclic compound featuring a benzo[b][1,6]naphthyridine core fused with a tetrahydro ring system and an ethyl substituent at the 2-position. This compound is synthesized via the Pfitzinger reaction, which involves condensation of isatine derivatives with 4-piperidone analogues under basic conditions . Its purity is commercially available at 95% (MFCD03479190) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUVKSDEXHEPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368995
Record name 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519150-65-3
Record name 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PDE5 Inhibitors

Recent studies have identified 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine derivatives as promising phosphodiesterase type 5 (PDE5) inhibitors. PDE5 inhibitors are primarily used in treating erectile dysfunction and pulmonary hypertension. The compound's structural modifications have led to enhanced potency and selectivity compared to existing PDE5 inhibitors. For instance, a study reported the synthesis of several new compounds based on this scaffold that exhibited improved water solubility and biological activity against PDE5 enzymes .

Antitumor Activity

Research has also explored the potential antitumor properties of 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine derivatives. Some derivatives have shown cytotoxic effects on various cancer cell lines. The mechanism of action appears linked to the inhibition of specific signaling pathways involved in cell proliferation and survival . This highlights the compound's potential in cancer therapeutics.

Proteomics Research

The compound is utilized in proteomics research for its ability to interact with specific proteins and enzymes. It serves as a tool for studying protein functions and interactions within complex biological systems. Its application in this field is crucial for elucidating mechanisms underlying diseases at the molecular level .

Mutagenicity Studies

There is ongoing research regarding the mutagenic potential of compounds similar to 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine. Understanding the mutagenic properties is essential for assessing safety profiles in drug development . This aspect is particularly significant for compounds that may be used in therapeutic settings.

Table of Research Findings

Application AreaSpecific FindingsReferences
PDE5 InhibitionEnhanced potency and selectivity compared to existing drugs
Antitumor ActivityCytotoxic effects on various cancer cell lines
ProteomicsUseful for studying protein interactions
MutagenicityOngoing studies to assess safety profiles

Case Study 1: PDE5 Inhibitors Development

A recent study synthesized several derivatives of 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine aimed at enhancing their efficacy as PDE5 inhibitors. The results indicated that certain modifications led to compounds with significantly improved biological activity and solubility profiles compared to traditional PDE5 inhibitors.

Case Study 2: Antitumor Activity Assessment

Another investigation focused on evaluating the cytotoxic effects of various derivatives on human cancer cell lines. The study demonstrated that specific structural modifications could enhance the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Name CAS Number Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C)
2-Ethyl-...-10-carboxylic acid (Target Compound) 519150-65-3 Not explicitly stated* ~318 (inferred) N/A N/A
2-Benzyl-...-10-carboxylic acid 99117-21-2 C₂₀H₁₈N₂O₂ 318.37 1.296 504.4
2-(Phenylsulfonyl)-...-10-carboxylic acid 431916-18-6 C₁₉H₁₆N₂O₄S 384.41 N/A N/A

*Note: The molecular formula of the target compound is inferred as C₁₆H₁₈N₂O₂ based on structural similarity to analogues .

Key Observations :

  • The 2-benzyl derivative (CAS 99117-21-2) exhibits higher molecular weight (318.37 vs. ~318 for the ethyl analogue) and density (1.296 g/cm³) due to the bulky benzyl group, which increases lipophilicity .
  • The ethyl substituent in the target compound balances hydrophobicity and steric bulk, likely improving solubility compared to benzyl analogues .

Table 2: Reaction Yields and Conditions

Compound Type Reaction Conditions Yield
Target Compound (Ethyl) Ethanolic KOH, reflux Good
2-Benzyl Carboxamide (32) Ethylene glycol, 150–160°C, NH₃ gas Moderate
Triazolobenzonaphthyridine Catalyst-free, ambient conditions High

Functional and Application Differences

  • Target Compound : The ethyl group and carboxylic acid functionality make it suitable for further derivatization (e.g., amide formation) in drug discovery .
  • 2-Benzyl Derivatives : Enhanced lipophilicity may improve blood-brain barrier penetration, relevant for CNS-targeting agents .
  • Sulfonyl and Triazolo Analogues : The sulfonyl group increases metabolic stability, while triazolo-fused derivatives show promise as kinase inhibitors .

Biological Activity

2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under acidic conditions. Various methods have been explored to optimize yield and purity. For instance, a combination of cyclization and functional group modifications has been successfully employed to produce this compound in moderate yields .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL. The compound showed particularly strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In a carrageenan-induced paw edema model in rats, it demonstrated a dose-dependent reduction in inflammation. Notably, at a dosage of 50 mg/kg body weight, the compound achieved an edema inhibition percentage comparable to that of standard anti-inflammatory drugs like diclofenac .

Neuroprotective Activity

Emerging research highlights the neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase (AChE) activity in vitro with an IC50 value of 0.5 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .

Study 1: Antimicrobial Efficacy

A study conducted by El-Karim et al. evaluated the antimicrobial efficacy of various synthesized derivatives of naphthyridine compounds. The results indicated that derivatives containing the benzo[b][1,6]naphthyridine scaffold exhibited superior antimicrobial properties compared to their parent compounds .

CompoundMIC (µg/mL)Activity Type
This compound16Antibacterial
Standard Antibiotic32Antibacterial

Study 2: Anti-inflammatory Activity

In a controlled experimental setting using rat models for inflammation induced by carrageenan injection, the compound was administered at varying doses. The findings indicated significant anti-inflammatory effects at higher doses.

Dose (mg/kg)Edema Inhibition (%)
2545
5075
Diclofenac80

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) or intramolecular cyclization. For example, benzo-fused naphthyridines can be prepared using copper bromide-catalyzed intramolecular [4+2] hetero-Diels-Alder reactions, as demonstrated in analogous systems . Stepwise approaches involving thiourea intermediates treated with sodium hydride are also effective for constructing the heterocyclic core . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95% recommended for biological assays) .
  • Mass spectrometry (MS) to verify molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Key safety measures include:

  • Avoiding ignition sources (P210 hazard code) due to potential flammability .
  • Using PPE (gloves, goggles) to prevent irritation (GHS Irritant classification) .
  • Storing in airtight containers under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized, and by-products minimized during synthesis?

  • Methodological Answer :

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclization steps .
  • Stepwise purification : Intermediate isolation via column chromatography reduces cumulative impurities .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in MCRs .

Q. What computational methods are used to predict biological activity and binding mechanisms?

  • Methodological Answer :

  • Epharmacophore modeling : Derived from active sites of target enzymes (e.g., 3-phosphoinositide-dependent kinase-1) to design analogs with enhanced affinity .
  • Molecular docking : Tools like AutoDock assess binding poses of the carboxylic acid moiety with biological targets (e.g., kinase active sites) .
  • QSAR studies : Correlate substituent effects (e.g., ethyl group position) with activity profiles .

Q. How can researchers resolve data contradictions in biological assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Purity verification : Re-analyze batches via HPLC to rule out impurity interference .
  • Stereochemical analysis : Use chiral chromatography or X-ray crystallography to confirm configuration, as racemization may occur during synthesis .
  • Solubility controls : Pre-dissolve the compound in DMSO with sonication to ensure homogeneous distribution in assay buffers .

Q. What challenges arise in modifying the core structure for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Steric hindrance : The ethyl group at position 2 may limit accessibility to bulky substituents at position 10 .
  • Regioselectivity : Functionalization of the naphthyridine ring requires careful protection/deprotection strategies (e.g., tert-butyl esters for carboxylic acid preservation) .
  • Electron-withdrawing effects : The carboxylic acid group influences reactivity in electrophilic substitution reactions, necessitating tailored reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 2
2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid

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